Dichlorodiphenylsilane can be synthesized through several methods. A common approach involves the reaction of phenylsilane with copper(II) chloride and copper(I) iodide in diethyl ether under inert conditions. The synthesis process can be summarized as follows:
The yield from this process can reach up to 94.1%, indicating a highly efficient synthesis method.
Dichlorodiphenylsilane features a silicon atom bonded to two phenyl groups and two chlorine atoms. The molecular structure can be represented as:
where "Ph" denotes the phenyl group (). The compound's structure can be analyzed using various spectroscopic methods:
Dichlorodiphenylsilane participates in various chemical reactions:
The mechanism of action for dichlorodiphenylsilane primarily involves its reactivity due to the presence of chlorine atoms, which can act as leaving groups during nucleophilic substitution reactions or hydrolysis processes. The hydrolysis mechanism typically proceeds via nucleophilic attack by water molecules on the silicon atom, leading to the formation of silanol groups.
Dichlorodiphenylsilane exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in organic synthesis and materials science.
Dichlorodiphenylsilane has several important applications:
The development of dichlorodiphenylsilane is intrinsically linked to the broader emergence of hydrosilylation chemistry in the post-World War II era. While not synthesized via hydrosilylation itself, its production and applications benefited from the conceptual and methodological advances in silicon-carbon bond formation during this period. Three pivotal events in 1946, occurring across adjoining U.S. states (New Jersey, New York, and Pennsylvania), laid the groundwork for modern organosilicon synthesis:
These 1946 innovations collectively marked the birth of hydrosilylation technology, predating the more widely recognized work of John Speier (1957) and the formal coining of the term "hydrosilylation" by Allan Chalk and John Harrod in 1965. The drive to develop efficient silicon-carbon bond formation techniques, beyond Rochow's Direct Process (limited to methyl and phenyl chlorosilanes) and laborious Grignard reactions, fueled these discoveries. Dichlorodiphenylsilane emerged as a key compound accessible through these evolving synthetic paradigms, particularly for introducing diphenylsiloxy units into polymers and surfaces [6].
Dichlorodiphenylsilane (Cl₂Si(C₆H₅)₂) possesses a distinct molecular architecture centered on a tetravalent silicon atom. Key structural features include:
Table 1: Key Structural Parameters of Dichlorodiphenylsilane [2] [3] [7]
| Structural Feature | Description |
|---|---|
| Central Atom Hybridization | sp³ (Silicon) |
| Molecular Geometry | Distorted Tetrahedron |
| Bond Types | Polar Covalent (Si-Cl, Si-Caryl) |
| Characteristic Bond Lengths | Si-Cl: ~2.02 Å; Si-C: ~1.87 Å; Caryl-Caryl: ~1.39 Å |
| Characteristic Bond Angles | Cl-Si-Cl: <109.5°; C-Si-C: >109.5°; Cl-Si-C: ~109.5° (varied by distortion) |
| Dihedral Angles | Phenyl rings oriented near perpendicular to minimize steric clash |
Dichlorodiphenylsilane exhibits a range of defining physical and chemical properties that dictate its handling, reactivity, and applications:
Table 2: Thermodynamic and Physical Property Summary for Dichlorodiphenylsilane [2] [3] [5]
| Property | Value | Conditions | Source/Reference |
|---|---|---|---|
| Molecular Weight | 253.20 g/mol | Gelest, ChemicalBook, Chemsrc | |
| Melting Point | -22 °C | Gelest, ChemicalBook, Chemsrc | |
| Boiling Point | 304-305 °C | 760 mmHg | Gelest, ChemicalBook |
| Density | 1.2216 g/mL | 20°C | Gelest |
| 1.204 g/mL | 25°C | ChemicalBook, Chemsrc | |
| Refractive Index (n20D) | 1.5819 | 20°C | Gelest |
| Viscosity | 8.6 mm²/s | ChemicalBook | |
| Flash Point | 142 °C (oc) / 155-157 °C | Gelest, ChemicalBook, Chemsrc | |
| Autoignition Temp. | 633.6 °C | ChemicalBook | |
| Vapor Pressure | 2 mm Hg | 125°C | ChemicalBook |
| Antoine Constants (P-bar) | A=4.0797, B=1884, C=-115 | Valid 465.3 K - 554.4 K | NIST Webbook |
| Log P (Octanol-Water) | ~5.42 (Predominantly hydrophobic) | SIELC | |
| Hydrolytic Sensitivity | 8 (Reacts rapidly with moisture/water) | ChemicalBook |
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